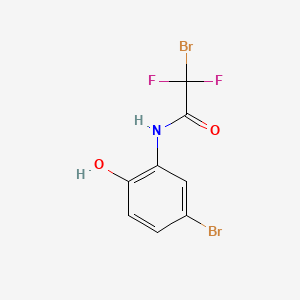
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is an organic compound that features a brominated phenyl ring and a difluoroacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine in the presence of a suitable catalyst to yield 5-bromo-2-hydroxyphenyl.
Acylation: The brominated phenyl compound is then reacted with difluoroacetic anhydride in the presence of a base such as pyridine to form the difluoroacetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetamide group can enhance the compound’s stability and bioavailability, while the brominated phenyl ring can facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
- N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical properties such as increased reactivity and stability. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F2NO2/c9-4-1-2-6(14)5(3-4)13-7(15)8(10,11)12/h1-3,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDABDMJGPCYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)C(F)(F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
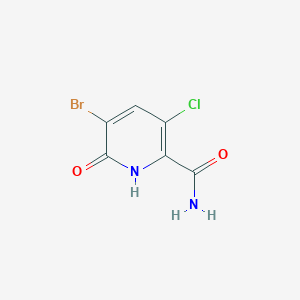
![2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE](/img/structure/B8265544.png)

![Methyl 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8265559.png)

![[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene](/img/structure/B8265567.png)

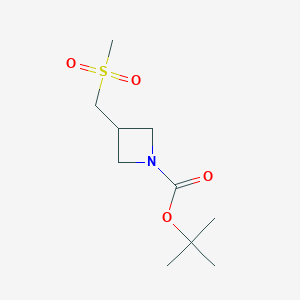
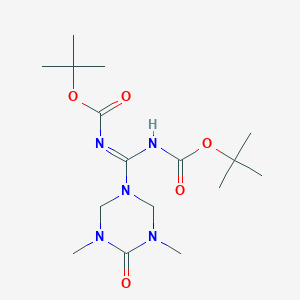


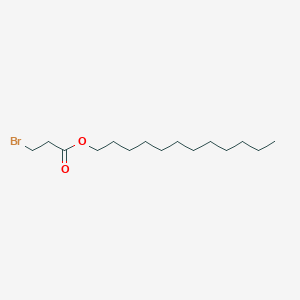
![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)

